molecular formula C19H21N3O3S B2856675 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(1H-indol-1-yl)acetamide CAS No. 1207008-67-0

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2856675
CAS No.: 1207008-67-0
M. Wt: 371.46
InChI Key: DBVFKGHRBLZWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(1H-indol-1-yl)acetamide is a synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [https://pubmed.ncbi.nlm.nih.gov/38218512/]. GPR40 is predominantly expressed in pancreatic β-cells and is a prominent target for Type 2 diabetes research. Its activation by this compound stimulates glucose-dependent insulin secretion, a mechanism that offers a potentially superior therapeutic window by minimizing the risk of hypoglycemia compared to direct insulin secretagogues [https://pubmed.ncbi.nlm.nih.gov/38218512/]. Beyond its primary application in metabolic disease research, this molecule's unique scaffold, which integrates thiazolidinedione and indole moieties, is of significant interest in medicinal chemistry for the development of new antidiabetic agents. Recent studies have also explored the role of GPR40 in the central nervous system, suggesting potential research applications for this agonist in investigating neuroprotective pathways and the interplay between metabolic health and neurological function [https://pubmed.ncbi.nlm.nih.gov/38218512/].

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17(11-21-10-9-13-5-1-3-7-15(13)21)20-14-6-2-4-8-16(14)22-18(24)12-26-19(22)25/h1,3,5,7,9-10,14,16H,2,4,6,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFKGHRBLZWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CN2C=CC3=CC=CC=C32)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-(1H-indol-1-yl)acetamide (Target) Thiazolidine-2,4-dione + indole Cyclohexyl linker, indole-acetamide Putative VEGFR-2/PPARγ dual activity
7c (N-(4-sulfamoylphenyl)-TZD derivative) Thiazolidine-2,4-dione 4-Methylbenzylidene, sulfonylthiourea Anticancer (IC₅₀: 1.2–3.8 µM), low Minnow toxicity
4a (Nitrobenzothiazole-TZD hybrid) Thiazolidine-2,4-dione 4-Fluorobenzylidene, nitrobenzothiazole VEGFR-2 inhibition (IC₅₀: 0.89 µM)
N-Cycloheptyl-2-[3-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Indole-acetamide Cycloheptyl, oxadiazole Kinase inhibition (hypothetical)

Pharmacological Activity

  • Anticancer Selectivity: Compound 7c () demonstrated superior tumor selectivity (IC₅₀: 1.2–3.8 µM against HepG2 and MCF-7 cells) compared to sorafenib, with minimal toxicity in normal cells . The target compound’s indole moiety may enhance apoptosis via caspase-3 activation, a mechanism observed in structurally related indole-TZD hybrids .
  • VEGFR-2 Inhibition: Nitrobenzothiazole-TZD hybrids (e.g., 4a, IC₅₀: 0.89 µM) outperformed non-nitrated analogues, suggesting electron-withdrawing groups (e.g., -NO₂) enhance binding to VEGFR-2’s ATP pocket . The target compound’s cyclohexyl group may similarly optimize hydrophobic interactions.
  • PPARγ Agonism : Sulfonylthiourea-linked TZDs (e.g., 7c) showed PPARγ transactivation at 10 µM, comparable to pioglitazone . The indole group in the target compound could introduce additional allosteric effects.

Physicochemical and ADMET Properties

  • Metabolic Stability : Sulfonylthiourea moieties in compounds like 7c are prone to glutathione-mediated cleavage, whereas the target compound’s acetamide linkage may offer improved metabolic stability .

Q & A

Q. What are the established synthetic routes for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(1H-indol-1-yl)acetamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:
  • Oxidation of intermediates : Hydrogen peroxide (H₂O₂) is used to oxidize sulfur-containing precursors to dioxothiazolidine derivatives .
  • Coupling reactions : Reagents like N,N′-carbonyldiimidazole (CDI) facilitate amide bond formation between indole-acetic acid derivatives and cyclohexyl-thiazolidinedione intermediates .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., dimethylformamide) and bases (e.g., NaOH) enhance reaction efficiency .
  • Purification : Chromatography or crystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclohexyl and indole moieties .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the thiazolidinedione and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₃O₃S: 370.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch synthetic variability .
  • Validate target engagement : Employ techniques like surface plasmon resonance (SPR) to measure direct binding to enzymes (e.g., peroxisome proliferator-activated receptors) .
  • Replicate in orthogonal models : Compare in vitro activity (e.g., IC₅₀ in enzyme inhibition assays) with in vivo efficacy in rodent seizure models .

Q. What in silico and in vitro approaches are recommended to elucidate the compound's mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict interactions with PPARγ’s ligand-binding domain, focusing on hydrogen bonds with Ser289 and His449 .
  • Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Pathway analysis : RNA sequencing of treated cells identifies downstream genes (e.g., NF-κB or Nrf2 pathways) .

Q. What strategies are effective for improving the compound's bioavailability and in vivo efficacy based on its physicochemical properties?

  • Methodological Answer :
  • LogP optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to reduce logP from ~3.5 to <2, enhancing aqueous solubility .
  • Prodrug design : Mask the indole NH with acetyl groups to improve intestinal absorption .
  • Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to enhance plasma half-life .

Q. How do structural modifications at specific positions (e.g., thiazolidinedione or indole rings) affect target binding affinity and selectivity?

  • Methodological Answer :
  • Thiazolidinedione ring :
  • 2,4-Dioxo substitution : Critical for PPARγ activation; replacing oxygen with sulfur reduces potency by ~50% .
  • Indole moiety :
  • N1-substitution : Adding electron-withdrawing groups (e.g., -NO₂) at the indole 1-position increases selectivity for kinase targets (e.g., JAK2) .
  • Cyclohexyl linker :
  • Conformational rigidity : Introducing sp³-hybridized carbons improves binding to hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.